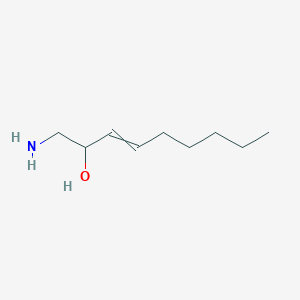
1-Aminonon-3-EN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminonon-3-EN-2-OL is an organic compound with the molecular formula C9H19NO It is a member of the amine family, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a nonene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonon-3-EN-2-OL can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 3-chloronon-1-ene with ammonia under controlled conditions can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of nitriles or the reduction of nitro compounds. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Aminonon-3-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
1-Aminonon-3-EN-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 1-Aminonon-3-EN-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a nucleophile, participating in various biochemical reactions .
Comparison with Similar Compounds
1-Amino-2-indanol: Shares a similar amino alcohol structure but differs in the position of the amino group.
3-Aminopropanol: Another amino alcohol with a shorter carbon chain.
2-Amino-3-methylbutanol: Contains a branched carbon chain and an amino group
Uniqueness: 1-Aminonon-3-EN-2-OL is unique due to its specific nonene backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
824395-50-8 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-aminonon-3-en-2-ol |
InChI |
InChI=1S/C9H19NO/c1-2-3-4-5-6-7-9(11)8-10/h6-7,9,11H,2-5,8,10H2,1H3 |
InChI Key |
NTFFRPXNAZVWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)

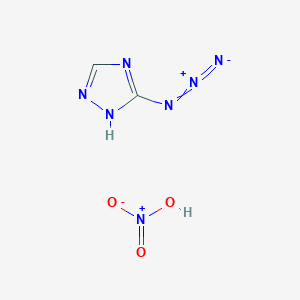
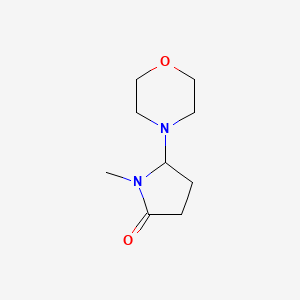
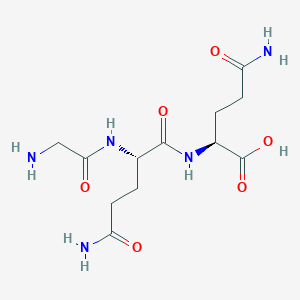

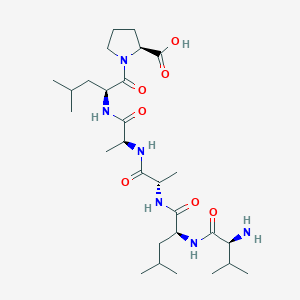
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
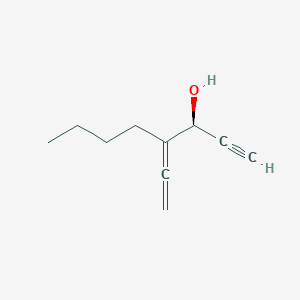
![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
